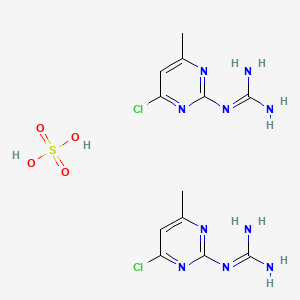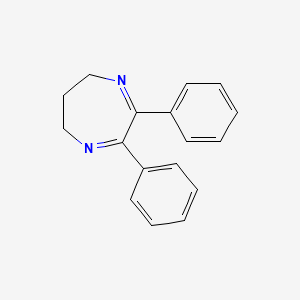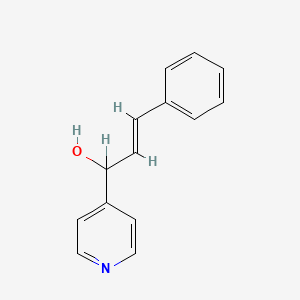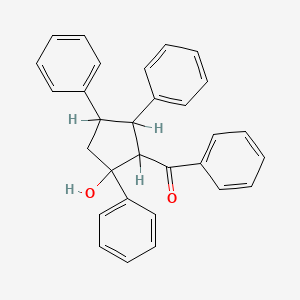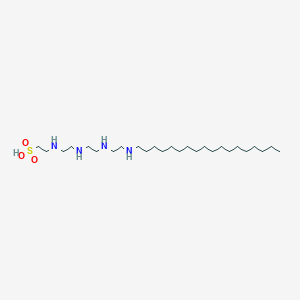
Sulfuramidimidous chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuramidimidous chloride is an organosulfur compound characterized by the presence of sulfur and nitrogen atoms within its molecular structure. This compound is part of a broader class of sulfur-nitrogen compounds, which have found various applications in diverse fields such as pharmaceuticals, agrochemicals, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfuramidimidous chloride can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction typically involves the use of oxidizing agents under controlled conditions to facilitate the formation of the sulfur-nitrogen bond.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidative coupling processes. These processes are designed to be efficient and environmentally friendly, minimizing the generation of hazardous by-products. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Sulfuramidimidous chloride undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or primary amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions include sulfonamides, thiols, and substituted amines. These products are often used as intermediates in the synthesis of more complex molecules for pharmaceutical and industrial applications .
Scientific Research Applications
Sulfuramidimidous chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of sulfuramidimidous chloride involves its ability to form stable sulfur-nitrogen bonds, which can interact with various molecular targets. In biological systems, the compound can inhibit enzyme activity by binding to the active site and blocking substrate access . This mechanism is similar to that of sulfonamides, which act as competitive inhibitors of bacterial enzymes involved in folic acid synthesis .
Comparison with Similar Compounds
Sulfuramidimidous chloride can be compared with other sulfur-nitrogen compounds such as sulfenamides, sulfinamides, and sulfonamides. These compounds share similar structural features but differ in their reactivity and applications . For example:
Sulfenamides: Used as vulcanization accelerators in the rubber industry.
Sulfinamides: Employed as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Sulfonamides: Widely used as antimicrobial agents in medicine.
The uniqueness of this compound lies in its versatile reactivity and ability to form stable sulfur-nitrogen bonds, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
27873-13-8 |
|---|---|
Molecular Formula |
ClH3N2S |
Molecular Weight |
98.56 g/mol |
InChI |
InChI=1S/ClH3N2S/c1-4(2)3/h(H3,2,3) |
InChI Key |
OHYIAOMQYDGDHG-UHFFFAOYSA-N |
Canonical SMILES |
NS(=N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


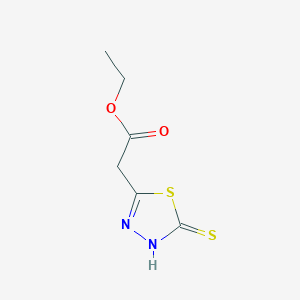
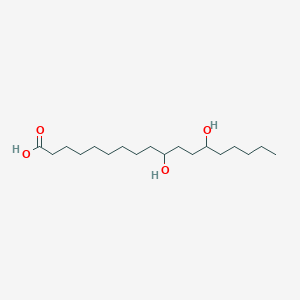
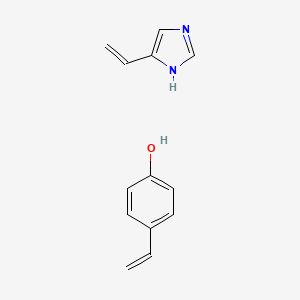

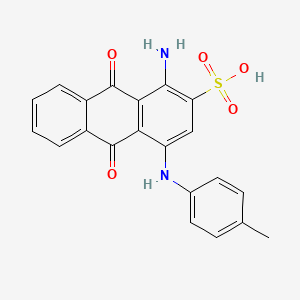
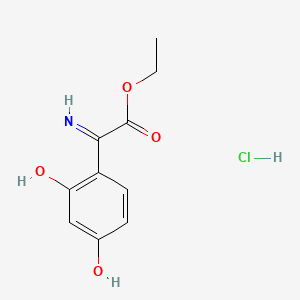
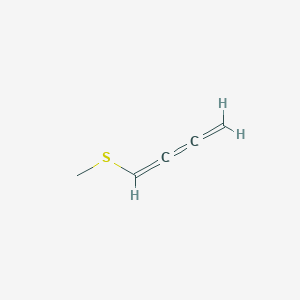
![Benzene, [(butylseleno)methyl]-](/img/structure/B14692488.png)

